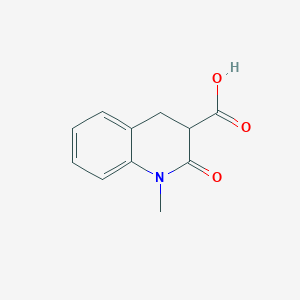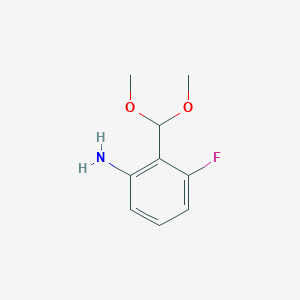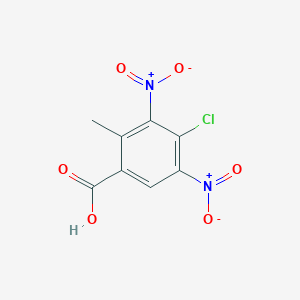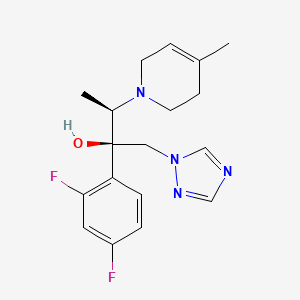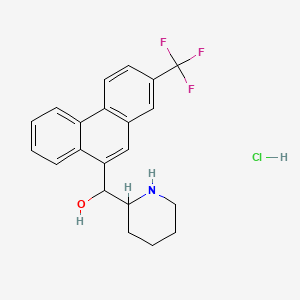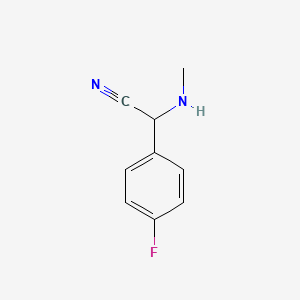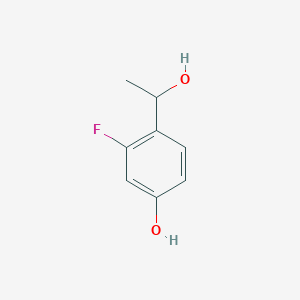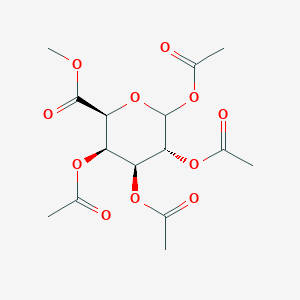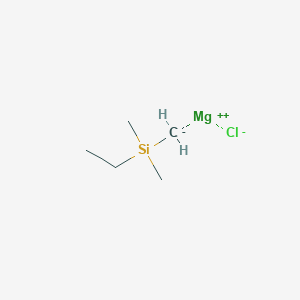
Magnesium;ethyl-methanidyl-dimethylsilane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is an organomagnesium compound with the molecular formula C5H13ClMgSi. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride can be synthesized through the reaction of magnesium with ethyl-dimethylsilane chloride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C2H5Si(CH3)2Cl→C2H5Si(CH3)2MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where magnesium turnings are reacted with ethyl-dimethylsilane chloride under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent moisture and oxygen interference.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.
Applications De Recherche Scientifique
Magnesium;ethyl-methanidyl-dimethylsilane;chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of magnesium;ethyl-methanidyl-dimethylsilane;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride (MgCl2): Used as a Lewis acid catalyst in various organic reactions.
Ethylmagnesium bromide (EtMgBr): Another Grignard reagent used in similar applications.
Uniqueness
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is unique due to the presence of the dimethylsilane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of silicon-containing organic compounds.
Propriétés
Formule moléculaire |
C5H13ClMgSi |
|---|---|
Poids moléculaire |
161.00 g/mol |
Nom IUPAC |
magnesium;ethyl-methanidyl-dimethylsilane;chloride |
InChI |
InChI=1S/C5H13Si.ClH.Mg/c1-5-6(2,3)4;;/h2,5H2,1,3-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XGNVITIFKUCENK-UHFFFAOYSA-M |
SMILES canonique |
CC[Si](C)(C)[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)

![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)
